molecular formula C7H15NOS B2499892 (3-Methoxythian-3-yl)methanamine CAS No. 1482287-59-1

(3-Methoxythian-3-yl)methanamine

Cat. No. B2499892
CAS RN: 1482287-59-1
M. Wt: 161.26
InChI Key: SXWTUZPASNBBMH-UHFFFAOYSA-N
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Description

(3-Methoxythian-3-yl)methanamine is a compound that is structurally related to various research chemicals that have been synthesized and studied for their potential applications in different fields. While the specific compound (3-Methoxythian-3-yl)methanamine is not directly mentioned in the provided papers, we can infer its relevance and potential applications by examining similar compounds.

Synthesis Analysis

The synthesis of related compounds such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine and 2-(5-methoxythiophen-3-yl)ethylamine involves multi-step chemical processes. For instance, the synthesis of 2-(5-methoxythiophen-3-yl)ethylamine and its derivatives includes the introduction of substituents on the amino group and is described to have been carried out with a focus on evaluating the affinity for dopamine receptors . Similarly, the improved synthesis of 3-methoxydiphenylamine involves formylation, condensation, and hydrolysis under alkaline conditions, which suggests that a similar approach could be adapted for synthesizing (3-Methoxythian-3-yl)methanamine.

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Methoxythian-3-yl)methanamine is characterized using various spectroscopic techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be employed to analyze the molecular structure of (3-Methoxythian-3-yl)methanamine, providing insights into its chemical behavior and potential interactions.

Chemical Reactions Analysis

The chemical behavior of (3-Methoxythian-3-yl)methanamine can be inferred from the reactions of structurally related compounds. For instance, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine exhibits selective chemosensing for Ag(+) ions, which is attributed to an increase in intramolecular charge transfer (ICT) upon binding . This suggests that (3-Methoxythian-3-yl)methanamine may also participate in selective binding interactions, potentially acting as a chemosensor or receptor ligand.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Methoxythian-3-yl)methanamine can be deduced from related compounds. The selective binding of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine to Ag(+) ions indicates a high degree of specificity, which could be a result of its physical and chemical properties . Additionally, the synthesis and evaluation of 2-(5-methoxythiophen-3-yl)ethylamine as a potential dopamine agonist imply that the compound's properties are conducive to crossing the blood-brain barrier and interacting with dopamine receptors . These properties are crucial for the potential pharmacological applications of (3-Methoxythian-3-yl)methanamine.

Scientific Research Applications

Pharmacological and Biochemical Research

  • Neurochemistry and Neurotoxicity : Research into methoxy-substituted compounds like 3,4-Methylenedioxymethamphetamine (MDMA) explores their neurochemical effects and potential neurotoxicity. MDMA is known for its psychoactive properties, affecting serotonin, dopamine, and norepinephrine levels in the brain. Understanding the neurochemical pathways and toxicological profiles of similar methoxy-substituted compounds could provide insights into their potential therapeutic applications or risks (McKenna & Peroutka, 1990).

  • Antioxidant Properties in Reproductive Physiology : Melatonin (N-acetyl-5-methoxytryptamine) research has shown significant antioxidant properties that benefit reproductive physiology, including oocyte maturation and embryo development. These findings underscore the importance of antioxidative mechanisms in reproductive health and may guide the application of methoxy-substituted compounds in fertility treatments (Tamura et al., 2012).

Environmental Science and Material Science

  • Atmospheric Reactivity and Environmental Impact : The study of methoxyphenols, which share a methoxy group similar to "(3-Methoxythian-3-yl)methanamine," focuses on their atmospheric reactivity, including their role in biomass burning emissions and potential to form secondary organic aerosols (SOAs). These insights are crucial for assessing the environmental impact of methoxy-substituted compounds and their role in air quality and climate change (Liu, Chen, & Chen, 2022).

  • Biopolymer Production by Methanotrophic Bacteria : Research into the production of poly-3-hydroxybutyrate by methanotrophic bacteria highlights the potential of using methoxy-substituted compounds in biotechnological applications to create biodegradable polymers. This area of study could lead to environmentally friendly alternatives to petrochemical polymers, with applications in various industries (Kubaczyński, Pytlak, & Stępniewska, 2019).

properties

IUPAC Name

(3-methoxythian-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-9-7(5-8)3-2-4-10-6-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWTUZPASNBBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCSC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxythian-3-yl)methanamine

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